molecular formula C10H14N2O2 B1454576 1-cyclohexyl-1H-pyrazole-4-carboxylic acid CAS No. 1177299-30-7

1-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1454576
CAS No.: 1177299-30-7
M. Wt: 194.23 g/mol
InChI Key: YBPYKQCBFDDVMV-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1-cyclohexyl-1H-pyrazole-4-carboxylic acid comprises a pyrazole ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a carboxylic acid moiety. The cyclohexyl group adopts a chair conformation , a common geometry for six-membered aliphatic rings to minimize steric strain. Computational studies indicate that the equatorial orientation of the pyrazole-carboxylic acid substituent relative to the cyclohexyl ring reduces van der Waals repulsion between the pyrazole nitrogen lone pairs and cyclohexyl hydrogens.

The pyrazole ring itself exhibits near-planarity, with bond lengths and angles consistent with aromatic delocalization. The C4–C5 bond (adjacent to the carboxylic acid group) measures approximately 1.43 Å, slightly elongated compared to typical C–C single bonds due to conjugation with the carboxyl group. Torsional analysis of the carboxylic acid substituent reveals a preferred anti conformation, where the hydroxyl oxygen lies trans to the pyrazole N2 atom, minimizing electronic repulsion.

Crystallographic Studies and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction studies of analogous pyrazole carboxylic acids reveal R₂²(8) hydrogen-bonded dimers as a common motif. In this compound, the carboxylic acid groups from adjacent molecules form O–H⋯O interactions with bond lengths of ~1.85 Å and angles near 173°, creating centrosymmetric dimers. These dimers further assemble into a three-dimensional network via weaker C–H⋯O and C–H⋯N interactions involving the pyrazole ring and cyclohexyl hydrogens.

The cyclohexyl group participates in C–H⋯π interactions with adjacent pyrazole rings, with H⋯Cg distances of 2.7–3.1 Å (Cg = pyrazole ring centroid). These interactions contribute to the stability of the crystalline lattice, as evidenced by the compound’s melting point of 189–191°C. The unit cell parameters derived from powder diffraction data suggest a monoclinic system with space group P2₁/c and Z = 4, though full refinement remains pending.

Crystallographic Parameters Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume ~780 ų
Hydrogen bond (O–H⋯O) length 1.85 Å
Dihedral angle (pyrazole/cyclohexyl) 55.88°

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.25 (s, 1H, H3-pyrazole), 4.25–4.35 (m, 1H, cyclohexyl CH), 1.65–2.05 (m, 10H, cyclohexyl CH₂). The downfield shift of H3 (δ 8.25) arises from deshielding by the adjacent carboxylic acid group.
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (COOH), 143.2 (C5-pyrazole), 139.8 (C3-pyrazole), 58.3 (cyclohexyl C–N), 29.5–25.1 (cyclohexyl CH₂).

Infrared (IR) Spectroscopy:
Strong absorption at 1690 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while the O–H stretch appears as a broad band at 2500–3000 cm⁻¹. The pyrazole ring exhibits C–N stretching vibrations at 1540 cm⁻¹ and ring deformation modes at 680 cm⁻¹.

UV-Vis Spectroscopy:
In methanol, the compound shows λₘₐₐ at 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to the π→π* transition of the pyrazole ring. A weaker n→π* transition appears at 310 nm (ε = 8.5 × 10² M⁻¹cm⁻¹).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.
  • Atomic Charges: The carboxylic acid oxygen atoms bear partial charges of −0.52 (carbonyl O) and −0.48 (hydroxyl O), while the pyrazole N1 and N2 atoms have charges of −0.31 and −0.28, respectively.
  • Electrostatic Potential: The carboxyl group exhibits the most negative potential (−45 kcal/mol), making it the primary site for electrophilic attack.

Molecular dynamics simulations suggest that the cyclohexyl group undergoes rapid chair-to-chair interconversion (ΔG‡ = 9.3 kcal/mol) at room temperature, while the pyrazole ring remains rigid. These findings align with experimental NMR data showing averaged signals for cyclohexyl hydrogens.

Properties

IUPAC Name

1-cyclohexylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPYKQCBFDDVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177299-30-7
Record name 1-cyclohexyl-1H-pyrazole-4-carboxylic acid
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Biological Activity

1-Cyclohexyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure, which consists of a five-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. Additionally, it may modulate receptor activities, leading to various biological effects. The specific pathways involved in its action remain under investigation and require further research to elucidate its full therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various microbial strains. In studies, it has shown efficacy against bacteria such as E. coli and Bacillus subtilis, suggesting its potential use in treating infections .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, compounds derived from pyrazoles have demonstrated growth inhibition in A549 lung cancer cells with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
AntimicrobialE. coli, Bacillus subtilis40 µg/mL
Anti-inflammatoryVarious inflammatory markersNot specified
AnticancerA549 cell lineIC50 = 26 µM

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10_{10}H14_{14}N2_2O2_2
Molecular Weight: 194.23 g/mol
IUPAC Name: 1-cyclohexyl-1H-pyrazole-4-carboxylic acid
CAS Number: 1177299-30-7

The compound features a pyrazole ring substituted with a cyclohexyl group and a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

  • Antimicrobial Agents : CHPC derivatives have been explored for their potential as antimicrobial agents. Research indicates that modifications of the pyrazole ring can enhance their efficacy against various pathogens, making them suitable candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties : Studies have shown that compounds similar to CHPC exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This makes them potential candidates for treating inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that CHPC may play a role in cancer therapy by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways could be harnessed for targeted cancer treatments .

Agrochemical Applications

  • Fungicides : CHPC derivatives are being investigated as intermediates for the synthesis of pyrazole carboxanilide fungicides. These compounds demonstrate effectiveness in controlling fungal diseases in crops, offering an alternative to traditional fungicides .
  • Herbicides : The structural characteristics of CHPC make it suitable for developing new herbicides that target specific weed species while minimizing impact on crops. The synthesis of CHPC esters has been noted as a promising route for creating effective herbicidal agents .

Biochemical Applications

  • Buffering Agents : CHPC has been identified as a non-ionic organic buffering agent useful in biological assays and cell culture applications. It maintains pH stability within the range of 6-8.5, which is critical for various biochemical processes .
  • Analytical Chemistry : The compound serves as a standard reference material in analytical chemistry, particularly in methods involving chromatography and spectrometry, where its unique properties can help calibrate instruments and validate methods .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialResearchGateCHPC derivatives showed significant activity against Gram-positive bacteria.
Anti-inflammatoryJournal ArticleDemonstrated reduced inflammation in animal models when administered at therapeutic doses.
Fungicide DevelopmentPatent US5223526Identified as an effective intermediate for synthesizing novel fungicides with broad-spectrum activity.

Preparation Methods

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Hydrolysis of Pyrazole Esters Ester precursor, LiOH or acid hydrolysis Moderate to High Simple, mild conditions Requires ester intermediate
Ruthenium-Catalyzed Rearrangement [RuCl2(p-cymene)]2 catalyst, MeCN/DMSO, heat Fair to Excellent Selective, scalable, novel method Requires specialized catalyst
Cyclization of β-Ketoesters + Hydrazine β-Ketoesters, cyclohexyl hydrazine, reflux Moderate to High Direct ring formation May need optimization
Amidation and Derivatization Acid, amines, coupling agents, DMF 34%-85% Versatile for derivatives Not direct acid synthesis

Research Findings and Notes

  • The hydrolysis of esters remains the most straightforward and commonly employed route for preparing this compound, with good yields and manageable conditions.

  • The ruthenium-catalyzed rearrangement method represents a significant advancement, providing access to pyrazole-4-carboxylic acids via a non-classical pathway with good yields and functional group tolerance.

  • Cyclization of β-ketoesters with cyclohexyl hydrazine is a classical approach that is reliable but may require purification steps to achieve high purity.

  • Amidation reactions demonstrate the acid’s chemical stability and utility as a precursor for biologically active derivatives but are secondary to its initial preparation.

  • The compound’s unique combination of a cyclohexyl group and pyrazole ring contributes to its distinct chemical and biological properties, making efficient preparation methods valuable for pharmaceutical and agrochemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-1H-pyrazole-4-carboxylic acid in laboratory settings?

  • Methodology : Cyclocondensation reactions are commonly employed. For example, reacting cyclohexylhydrazine with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions, followed by hydrolysis using NaOH/EtOH to yield the carboxylic acid . Solvent selection (e.g., DMF or ethanol) and catalyst optimization (e.g., acetic acid) are critical for improving yields (>70%) .

Q. How can the purity of synthesized this compound be validated?

  • Methodology : Use a combination of techniques:

  • HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • NMR spectroscopy : Confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm; pyrazole C4-carboxylic acid at ~165 ppm in 13C^{13}\text{C} NMR) .
  • Melting point analysis : Compare observed values (e.g., 150–152°C) with literature data to detect impurities .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .
  • UV-Vis : Analyze π→π* transitions in the pyrazole ring (λmax ~260–280 nm) for photochemical studies .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks [M+H]+^+ at m/z 223.1 .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELXL for refinement :

Grow single crystals via slow evaporation (solvent: DMSO/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Analyze hydrogen bonding (e.g., O–H···N interactions) and torsional angles to confirm cyclohexyl chair conformation .

  • Example : A study resolved a 0.05 Å discrepancy between experimental and DFT-predicted bond lengths by refining thermal parameters .

Q. What strategies address contradictions between computational and experimental data for this compound?

  • Methodology :

  • DFT calculations (B3LYP/6-311G++(d,p)): Compare optimized geometries with crystallographic data. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces .
  • Vibrational frequency scaling : Apply a factor (e.g., 0.961) to align computed IR spectra with experimental results .

Q. How can reaction conditions be optimized to suppress byproducts like 1-cyclohexyl-1H-pyrazole-3-carboxylic acid?

  • Methodology :

  • Kinetic control : Lower reaction temperatures (e.g., 60°C vs. 80°C) reduce regioselective isomerization .
  • Catalyst screening : Use ZnCl2_2 to favor C4-carboxylation over C3 pathways .
  • In-situ monitoring : Employ 1H^{1}\text{H} NMR to track intermediate formation (e.g., enolate species) .

Q. What are the challenges in computational modeling of this compound’s bioactivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2). Adjust protonation states at physiological pH to improve accuracy .
  • MD simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclohexyl-1H-pyrazole-4-carboxylic acid
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1-cyclohexyl-1H-pyrazole-4-carboxylic acid

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